

(+)-Osbeckic Acid: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (+)-Osbeckic acid

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An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Novel Vasorelaxant

Introduction

(+)-Osbeckic acid is a naturally occurring dicarboxylic acid that has garnered interest within the scientific community for its potential therapeutic applications, primarily as a vasorelaxant agent. Isolated from Tartary Buckwheat (*Fagopyrum tataricum*), this compound presents a unique chemical scaffold and has demonstrated significant biological activity in preclinical studies. This technical guide provides a comprehensive overview of the current knowledge on **(+)-Osbeckic acid**, including its chemical structure, physicochemical properties, and known biological effects, with a focus on its mechanism of action in promoting vasorelaxation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

(+)-Osbeckic acid is chemically known as 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid.^[1] Its structure features a central furan ring substituted with a carboxylic acid group at the 2-position and a chiral side chain at the 5-position, which contains a hydroxyl group and another carboxylic acid moiety. The stereochemistry of the chiral center is designated as (S).

Key Structural Identifiers:

- Systematic Name: 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid[[1](#)]
- Molecular Formula: C₇H₆O₆
- InChI: InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12)/t5-/m0/s1[[1](#)]
- InChI Key: UAFTYLJFMASQBP-YFKPBYRVSA-N[[1](#)]
- SMILES: O--INVALID-LINK--c1ccc(o1)C(=O)O[[1](#)]

Physicochemical Properties

A summary of the known physicochemical properties of **(+)-Osbeckic acid** is presented in Table 1. It is important to note that while some key parameters have been determined, others such as melting point, pKa, and LogP are not readily available in the current body of scientific literature.

Table 1: Physicochemical Properties of **(+)-Osbeckic Acid**

Property	Value	Source(s)
Molecular Weight	186.12 g/mol	
Appearance	Powder	
Purity	>98% (by HPLC)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Solubility in aqueous solutions is pH-dependent.	
Melting Point	Data not available	
pKa	Data not available	
LogP	Data not available	

Stability and Storage:

(+)-Osbeckic acid has been noted to exist as a dimer, which is reportedly stable in solution and at high temperatures. However, degradation has been observed when dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare and use solutions on the same day whenever possible and to store them in single-use aliquots.

Biological Activity: Vasorelaxation

The primary biological activity attributed to **(+)-Osbeckic acid** is its potent vasorelaxant effect.

Efficacy

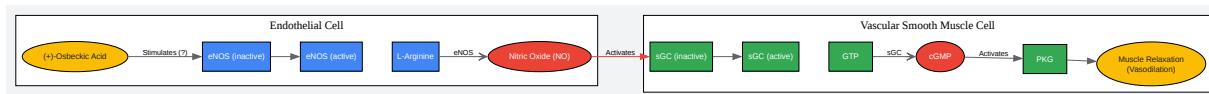
In an ex vivo study using phenylephrine-contracted thoracic aorta rings from Sprague-Dawley rats, **(+)-Osbeckic acid** demonstrated a significant dose-dependent vasorelaxant effect with a half-maximal effective concentration (EC₅₀) of 887 µM.

Proposed Mechanism of Action: The Nitric Oxide-cGMP Pathway

While the precise molecular targets of **(+)-Osbeckic acid** are yet to be fully elucidated, its vasorelaxant activity is hypothesized to be mediated through the endothelial nitric oxide (NO) signaling pathway. This well-established mechanism for vasodilation involves the following key steps:

- **Endothelial Cell Stimulation:** **(+)-Osbeckic acid** is thought to act on endothelial cells, stimulating the activity of endothelial nitric oxide synthase (eNOS).
- **Nitric Oxide Production:** eNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO as a byproduct.
- **Diffusion to Smooth Muscle Cells:** Being a small, lipophilic molecule, NO readily diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.

- Activation of Soluble Guanylate Cyclase (sGC): In the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), leading to its activation.
- cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- Smooth Muscle Relaxation: The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn leads to a cascade of phosphorylation events that ultimately result in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.



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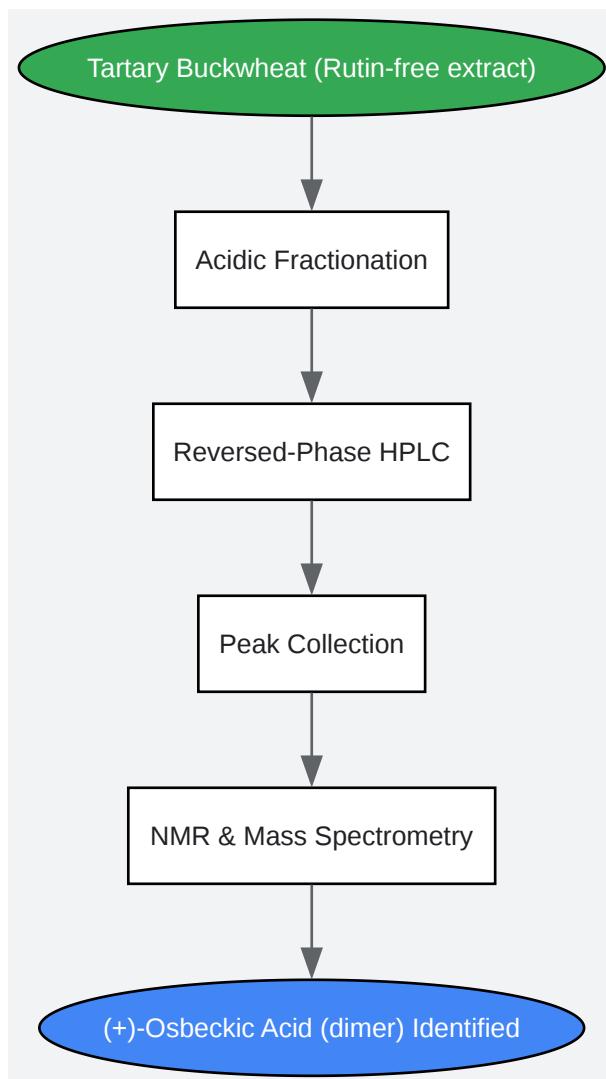
Proposed signaling pathway for **(+)-Osbeckic acid**-induced vasorelaxation.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **(+)-Osbeckic acid** are crucial for reproducible research. The following sections outline the methodologies based on published literature.

Isolation of **(+)-Osbeckic Acid** from Tartary Buckwheat

The isolation of **(+)-Osbeckic acid** is typically achieved through a multi-step process involving extraction and chromatographic separation.



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General workflow for the isolation and identification of **(+)-Osbeckic acid**.

1. Preparation of Rutin-Free Tartary Buckwheat Extract:

- Tartary Buckwheat seeds are first processed to remove rutin, a major flavonoid that can interfere with the isolation of other compounds. This can be achieved by specific enzymatic treatment or solvent extraction methods tailored for flavonoid removal.

2. Acidic Fractionation:

- The rutin-free extract is subjected to liquid-liquid extraction to separate compounds based on their acidity.

- The extract is dissolved in a suitable solvent system (e.g., water and ethyl acetate) and the pH is adjusted to be basic (e.g., with NaHCO_3) to deprotonate acidic compounds, making them more water-soluble.
- The aqueous layer containing the salts of acidic compounds is then separated.
- The pH of the aqueous layer is subsequently acidified (e.g., with HCl) to protonate the acidic compounds, which are then extracted into an organic solvent like ethyl acetate.
- The organic solvent is evaporated to yield the acidic fraction.

3. Reversed-Phase High-Performance Liquid Chromatography (HPLC):

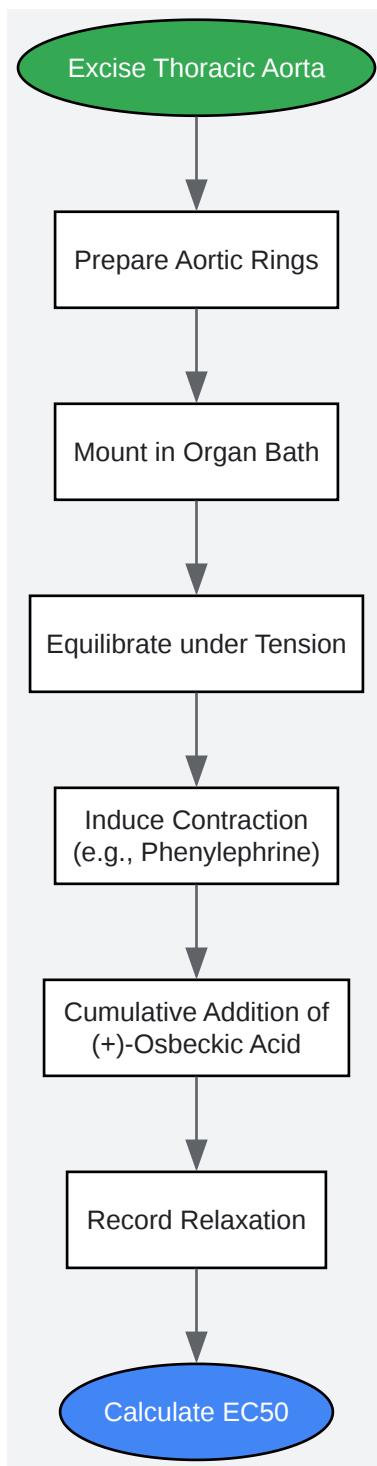
- The acidic fraction is dissolved in a suitable solvent (e.g., methanol/water mixture) and subjected to reversed-phase HPLC.
- Column: A C18 column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the components.
- Detection: A UV detector set at a wavelength where the compounds of interest absorb (e.g., 260 nm) is used to monitor the elution profile.

4. Peak Collection and Identification:

- Prominent peaks from the HPLC chromatogram are collected.
- The collected fractions are then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine their chemical structures and confirm the identity of **(+)-Osbeckic acid**. Mass spectrometry of the dimeric form of **(+)-osbeckic acid** has shown a parent ion at m/z 371.2 and fragment ions at m/z 184.9 and 140.9 in negative ion mode.

Ex Vivo Vasorelaxation Assay

The vasorelaxant activity of **(+)-Osbeckic acid** can be assessed using isolated arterial rings, a standard pharmacological preparation.



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Experimental workflow for the ex vivo vasorelaxation assay.

1. Tissue Preparation:

- Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit physiological salt solution.
- Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-3 mm in width.
- For studies investigating endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the intimal surface of the aortic rings.

2. Isometric Tension Measurement:

- Aortic rings are mounted in organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.
- The rings are equilibrated for 60-90 minutes under a resting tension of approximately 1.5-2 grams. The solution is changed every 15-20 minutes during equilibration.

3. Vasorelaxation Protocol:

- After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (e.g., 1 μM) or potassium chloride (e.g., 60 mM), to a stable plateau.
- Once a stable contraction is achieved, increasing concentrations of **(+)-Osbeckic acid** are cumulatively added to the organ bath.
- The relaxation response at each concentration is recorded using an isometric force transducer.

4. Investigation of the NO-cGMP Pathway:

- To confirm the involvement of the nitric oxide pathway, the vasorelaxation assay can be performed in the presence of specific inhibitors:
 - L-NAME (N ω -nitro-L-arginine methyl ester): A non-selective inhibitor of nitric oxide synthase. Pre-incubation of endothelium-intact aortic rings with L-NAME is expected to attenuate the vasorelaxant effect of **(+)-Osbeckic acid** if it is NO-dependent.

- ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate cyclase. Pre-incubation with ODQ should also reduce the vasorelaxant response if it is mediated by the sGC-cGMP pathway.

5. Data Analysis:

- The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
- A concentration-response curve is plotted, and the EC₅₀ value is calculated to quantify the potency of **(+)-Osbeckic acid**.

Conclusion

(+)-Osbeckic acid is a promising natural product with demonstrated vasorelaxant properties. Its unique furan-dicarboxylic acid structure and potent biological activity make it an interesting candidate for further investigation in the context of cardiovascular drug discovery. While the current understanding of its mechanism of action points towards the well-established nitric oxide-cGMP signaling pathway, further research is required to identify its direct molecular targets and to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a framework for future studies aimed at exploring the therapeutic potential of **(+)-Osbeckic acid**. The lack of certain physicochemical data, such as melting point and pKa, highlights the need for more comprehensive characterization of this compound. As research progresses, **(+)-Osbeckic acid** may emerge as a valuable lead compound for the development of novel therapies for cardiovascular diseases characterized by endothelial dysfunction and vasoconstriction.

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- To cite this document: BenchChem. [(+)-Osbeckic Acid: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662967#osbeckic-acid-chemical-structure-and-properties]

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